![molecular formula C12H13ClN2O B8462783 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one](/img/structure/B8462783.png)
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a chlorine atom, a cyclopropyl group, and two methyl groups on the pyrrolopyridine core contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the cyclopropyl and dimethyl groups can be achieved through alkylation reactions. The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the cyclopropyl and dimethyl groups.
6-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride: Another derivative with a similar core structure but different substituents.
Uniqueness
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2)8-6-14-10(13)5-9(8)15(11(12)16)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
FRPLGHDCURABAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=C(C=C2N(C1=O)C3CC3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


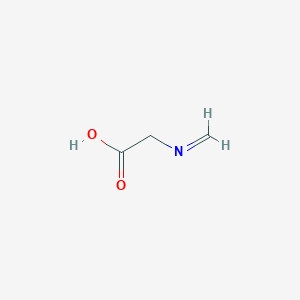
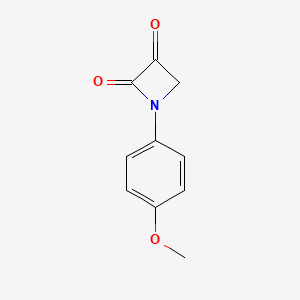
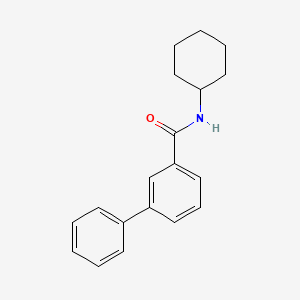
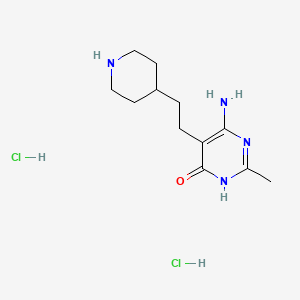
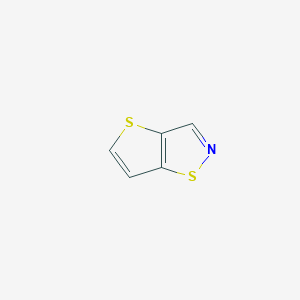

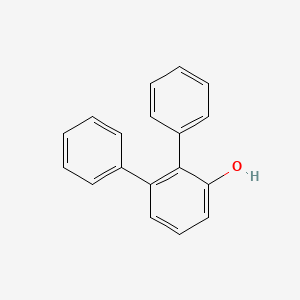
![3-Methyl-pyrrolo[3,2-b]pyridin-1-yl amine](/img/structure/B8462756.png)
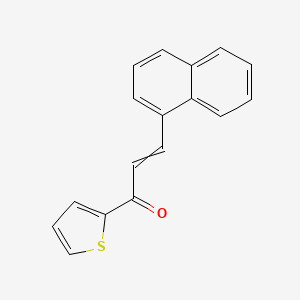
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B8462789.png)
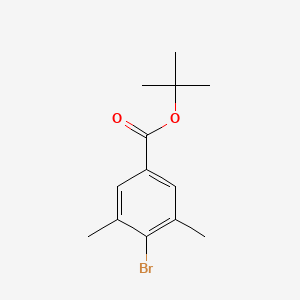
![[5-Nitro-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B8462808.png)
![[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester](/img/structure/B8462819.png)
![8-Azaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8462824.png)
